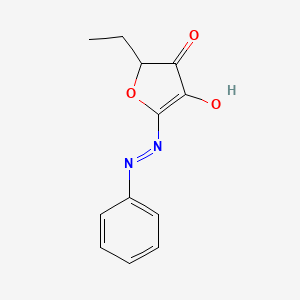
Tert-butyl 2-(piperidin-4-yl)azepane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 2-(piperidin-4-yl)azepane-1-carboxylate: is a synthetic organic compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butyl ester group attached to a piperidine ring, which is further connected to an azepane ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(piperidin-4-yl)azepane-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,5-diaminopentane, under acidic or basic conditions.
Introduction of the Azepane Ring: The azepane ring can be introduced by reacting the piperidine derivative with a suitable azepane precursor, such as 1,6-dibromohexane, under nucleophilic substitution conditions.
Esterification: The final step involves the esterification of the piperidine-azepane intermediate with tert-butyl chloroformate in the presence of a base, such as triethylamine, to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to enhance yield and purity. Large-scale production may also incorporate continuous flow reactors and automated systems for efficient synthesis.
化学反応の分析
Types of Reactions:
Oxidation: Tert-butyl 2-(piperidin-4-yl)azepane-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide, to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl ester group can be replaced by other functional groups using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Sodium methoxide, potassium tert-butoxide, methanol, and dimethyl sulfoxide.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Reduced forms of the compound, such as secondary amines.
Substitution: Derivatives with different functional groups replacing the tert-butyl ester.
科学的研究の応用
Chemistry:
Building Block: Tert-butyl 2-(piperidin-4-yl)azepane-1-carboxylate serves as a versatile building block in organic synthesis, enabling the construction of more complex molecules.
Catalysis: It can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Biology and Medicine:
Drug Discovery: The compound is explored for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders.
Biological Probes: It can be used as a probe to study biological pathways and interactions involving piperidine and azepane derivatives.
Industry:
Material Science: this compound is investigated for its potential use in the synthesis of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用機序
The mechanism of action of tert-butyl 2-(piperidin-4-yl)azepane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound’s piperidine and azepane rings enable it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets may vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds:
- Tert-butyl 4-(piperidin-4-yl)piperazine-1-carboxylate
- Tert-butyl 4-(piperidin-4-ylmethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate
Comparison:
- Structural Differences: While tert-butyl 2-(piperidin-4-yl)azepane-1-carboxylate contains both piperidine and azepane rings, similar compounds may have variations in ring size, substituents, or functional groups.
- Unique Properties: The presence of both piperidine and azepane rings in this compound imparts unique steric and electronic properties, making it distinct from other similar compounds.
- Applications: The specific combination of rings and functional groups in this compound may confer unique biological and chemical activities, differentiating it from other piperidine derivatives.
特性
分子式 |
C16H30N2O2 |
|---|---|
分子量 |
282.42 g/mol |
IUPAC名 |
tert-butyl 2-piperidin-4-ylazepane-1-carboxylate |
InChI |
InChI=1S/C16H30N2O2/c1-16(2,3)20-15(19)18-12-6-4-5-7-14(18)13-8-10-17-11-9-13/h13-14,17H,4-12H2,1-3H3 |
InChIキー |
PFOBUJWFQXERRH-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCCCCC1C2CCNCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-Bromo-4,6-dichloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12866406.png)


